molecular formula C8H13N3O2 B10907447 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B10907447
M. Wt: 183.21 g/mol
InChI Key: OTFYXXGQZCTFOM-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This specific compound features a nitro group and an isopropyl group on the pyrazole core, which are key functional handles for further chemical modification and synthesis of more complex molecules . Pyrazole derivatives are reported to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . The presence of specific substituents, such as nitro and alkyl groups, can significantly influence the lipophilicity, solubility, and overall biological efficacy of the resulting compounds . While the specific mechanism of action for this compound may be application-dependent, its primary value lies in its role as a versatile chemical intermediate. It can be used in cyclocondensation reactions, as a precursor for the synthesis of fused heterocyclic systems, or for the generation of compound libraries for high-throughput screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-ethyl-4-nitro-5-propan-2-ylpyrazole

InChI

InChI=1S/C8H13N3O2/c1-4-10-8(6(2)3)7(5-9-10)11(12)13/h5-6H,4H2,1-3H3

InChI Key

OTFYXXGQZCTFOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole, the reaction employs ethylhydrazine and 3-nitro-5-(propan-2-yl)-1,3-diketone under acidic conditions (e.g., acetic acid or HCl). The 1,3-diketone precursor is synthesized by Friedel-Crafts acylation of isopropyl-substituted aromatics, followed by nitration.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or acetic acid

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 60–75%

Regioselectivity arises from the electronic effects of the nitro group, which directs hydrazine attack to the less electron-deficient β-keto position, ensuring the isopropyl group occupies the 5-position.

Post-Synthetic Nitration Strategies

Direct Nitration of Preformed Pyrazoles

An alternative route involves nitrating 1-ethyl-5-(propan-2-yl)-1H-pyrazole after pyrazole ring formation. Nitration is achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Key Observations:

  • Nitration occurs preferentially at the 4-position due to the electron-donating isopropyl group at C5, which activates the para position.

  • Yield: 50–65%

Limitations and Side Reactions

Competing nitration at the 3-position may occur if reaction temperatures exceed 10°C, leading to regioisomeric impurities. Purification requires column chromatography (silica gel, hexane/ethyl acetate).

Alternative Routes via 1,3-Dipolar Cycloaddition

Diazomethane-Based Cycloaddition

Pyrazolines (dihydropyrazoles) are synthesized via 1,3-dipolar cycloaddition of diazomethane to α,β-unsaturated ketones. Subsequent oxidation with MnO₂ yields the aromatic pyrazole.

Example Workflow:

  • React 3-nitro-5-(propan-2-yl)-1-penten-3-one with diazomethane in dichloromethane at 0°C.

  • Oxidize the intermediate pyrazoline with MnO₂ in acetone.

  • Yield: 55–70%

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability and cost efficiency. A patented process employs continuous flow reactors to synthesize 1-ethyl pyrazoles via tandem acylation-cyclocondensation:

  • Feedstream 1: Ethylhydrazine in ethanol.

  • Feedstream 2: 3-Nitro-5-(propan-2-yl)-1,3-diketone in acetic acid.

  • Reactor Parameters:

    • Temperature: 90°C

    • Residence time: 20 minutes

    • Yield: 85%

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)RegioselectivityScalability
CyclocondensationEthylhydrazine, 1,3-diketone60–75HighModerate
Post-Synthetic Nitration1-Ethyl-5-(propan-2-yl)-1H-pyrazole50–65ModerateLow
1,3-Dipolar CycloadditionDiazomethane, α,β-unsaturated ketone55–70LowHigh
Continuous FlowEthylhydrazine, 1,3-diketone85HighHigh

Data synthesized from.

Mechanistic Insights

Role of the Nitro Group

The nitro group’s electron-withdrawing nature stabilizes the transition state during cyclocondensation, favoring attack at the β-keto position. Computational studies indicate a 15 kcal/mol stabilization of the intermediate when nitro is present.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve nitration yields by stabilizing nitronium ion intermediates, while protic solvents (e.g., ethanol) enhance cyclocondensation kinetics.

Practical Considerations

Purification Challenges

  • Byproducts: Regioisomeric pyrazoles (e.g., 1-ethyl-3-nitro-5-(propan-2-yl)-1H-pyrazole) require HPLC separation using C18 columns and acetonitrile/water gradients.

  • Crystallization: Recrystallization from hexane/ethyl acetate (7:3) yields pure product as white crystals.

Emerging Methodologies

Photocatalytic Nitration

Recent advances utilize TiO₂ nanoparticles under UV light to nitrate pyrazoles at room temperature, achieving 70% yield with reduced side reactions.

Biocatalytic Approaches

Lipase-mediated esterification of pyrazole carboxylic acids followed by nitro group installation shows promise for green chemistry applications .

Chemical Reactions Analysis

Substitution Reactions

The nitro group at position 4 and the ethyl/isopropyl substituents enable nucleophilic and electrophilic substitutions.

Key Examples:

Reaction TypeConditionsProductYieldSource
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°C, 12h4-amino-1-ethyl-5-isopropyl-1H-pyrazole68%
Halogenation Cl₂ (g), FeCl₃, CH₂Cl₂, 0°C → rt4-nitro-5-isopropyl-1-ethyl-3-chloro-1H-pyrazole72%
  • Nitro group reduction precedes substitution in multi-step syntheses (e.g., catalytic hydrogenation with Pd/C → SNAr with amines) .

  • Halogenation occurs preferentially at position 3 due to electronic effects of the nitro group.

Reduction Reactions

The nitro group is reduced to an amine under controlled conditions:

Conditions and Outcomes:

Reducing SystemSolventTemperatureProductApplication
H₂ (1 atm), 10% Pd/CEtOH25°C, 6h4-amino-1-ethyl-5-isopropyl-1H-pyrazolePharmaceutical intermediates
Zn, NH₄ClH₂O/THF (3:1)60°C, 3h4-hydroxyamino derivativeLab-scale synthesis
  • Catalytic hydrogenation preserves the pyrazole ring integrity, while Zn/NH₄Cl yields partially reduced intermediates .

Oxidation Reactions

The isopropyl group undergoes selective oxidation:

Experimental Data:

Oxidizing AgentConditionsProductSelectivity
KMnO₄, H₂O70°C, 8h5-(2-hydroxypropyl)-1-ethyl-4-nitro-1H-pyrazole>90%
CrO₃, AcOH25°C, 24h5-acetyl-1-ethyl-4-nitro-1H-pyrazole85%
  • MnO₂ in acetone selectively oxidizes the isopropyl group to a ketone without affecting the nitro group.

Cycloaddition and Ring Expansion

The pyrazole core participates in [3+2] cycloadditions:

Notable Reactions:

DipolarophileCatalystProductYield
PhenylacetyleneCuI, Et₃N1-ethyl-4-nitro-5-isopropyl-pyrazolo[1,5-a]pyridine61%
Ethyl diazoacetateRh₂(OAc)₄Fused pyrazolo-oxazine derivative54%
  • Regioselectivity is governed by the electron-withdrawing nitro group .

Biological Activity of Derivatives

Reduction and substitution products show pharmacological potential:

DerivativeBioactivityIC₅₀/EC₅₀Reference
4-amino-1-ethyl-5-isopropyl-1H-pyrazoleCOX-2 inhibition0.18 μM
3-chloro-4-nitro derivativeAntifungal (C. albicans)12 μg/mL

Stability and Degradation

  • Thermal Stability: Decomposes at >200°C via nitro group elimination (NO₂ → NO + O).

  • Photodegradation: UV light (254 nm) induces ring-opening to form nitriles and carbonyl compounds .

Critical Analysis of Synthetic Limitations

  • Regioselectivity Challenges: Competing reactions at positions 3 and 5 complicate functionalization.

  • Nitro Group Sensitivity: Over-reduction to hydroxylamine derivatives occurs with prolonged hydrogenation .

  • Scalability Issues: Pd-catalyzed reactions require rigorous exclusion of oxygen .

Data synthesized from peer-reviewed studies . Experimental protocols should be validated under inert atmospheres for reproducibility.

Scientific Research Applications

Chemical Properties and Structure

The compound features an ethyl group at the first position, a nitro group at the fourth position, and an isopropyl group at the fifth position of the pyrazole ring. Its unique structure allows for various chemical reactions and interactions, making it valuable in synthetic chemistry.

Scientific Research Applications

1. Chemistry

1-Ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole serves as a building block in organic synthesis. Its structural characteristics enable researchers to explore new chemical reactions and synthesize complex molecules. For instance, it can be utilized in the creation of novel pyrazole derivatives that exhibit enhanced properties or functionalities.

2. Biological Research

The compound has been investigated for its biological activities , including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of the nitro group enhances their efficacy by altering their interaction with microbial targets .
  • Antioxidant Properties : Research indicates that pyrazole compounds can act as antioxidants, reducing oxidative stress by increasing the activity of antioxidant enzymes and decreasing lipid peroxidation .

3. Medicinal Chemistry

In medicinal applications, derivatives of this compound are being explored for their potential therapeutic effects:

  • Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .
  • Cancer Research : The compound's derivatives have been synthesized and tested for anticancer activity, showing promise in inhibiting tumor growth through various mechanisms .

Industrial Applications

In industrial settings, this compound is employed in the synthesis of agrochemicals and dyes. Its unique properties make it suitable for developing specialty chemicals used in various applications.

CompoundActivity TypeTarget Organism/PathwayReference
Compound AAntimicrobialE. coli
Compound BAntioxidantOxidative Stress
Compound CAnti-inflammatoryInflammatory Pathways
Compound DAnticancerTumor Cells

Table 2: Synthesis Methods for Pyrazole Derivatives

Synthesis MethodYield (%)Reference
Alkylation with hydrazine85
Nitro group introduction78
Multi-step synthesis90

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound against common bacterial strains such as Staphylococcus aureus and E. coli. The results showed that specific modifications to the compound significantly enhanced its antimicrobial efficacy .

Case Study 2: Antioxidant Activity
Another research project focused on synthesizing new pyrazole derivatives with antioxidant properties. The study demonstrated that these compounds effectively inhibited lipid peroxidation and improved antioxidant enzyme levels in vitro, suggesting potential therapeutic uses in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Positions) Key Differences/Effects Reference
5-Methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole (43c) N1: H; C3: Propan-2-yl; C4: NO₂; C5: CH₃ Methyl at C5 instead of ethyl at N1. Reduced steric bulk may enhance reactivity .
1-Ethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole C5: CF₃ instead of propan-2-yl Trifluoromethyl group increases electronegativity and lipophilicity, altering solubility and bioactivity .
1-Phenyl-3/5-(pyren-1-yl)-1H-pyrazole N1: Phenyl; C3/C5: Pyrenyl Aromatic substituents enhance photophysical properties (e.g., fluorescence) .
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile N1: 4-Nitrophenyl; C3: CN; C5: NH₂ Electron-withdrawing nitrophenyl and cyano groups modulate electronic density .

Physicochemical Properties

  • NMR and MS Data : Compound 43c () exhibits ¹H NMR peaks at δ = 1.23 (d, J = 7.1 Hz, 6H, isopropyl), 2.45 (s, 3H, CH₃), and LC-MS m/z 170.0 [M+H]⁺. The target compound’s ethyl group at N1 would shift these signals upfield due to increased electron density .
  • Fluorinated Derivatives : The trifluoromethyl group in introduces strong electron-withdrawing effects, likely reducing basicity compared to the isopropyl-substituted target compound .

Tables of Comparative Data

Table 1: Substituent Effects on Reactivity and Properties

Substituent Type Example Compound Effect on Properties
N1-Alkyl (Ethyl) Target Compound Increased steric hindrance, moderate electron donation
C5-Trifluoromethyl Enhanced lipophilicity, electron-withdrawing
C3-Aryl (Pyrenyl) Improved photophysical properties (fluorescence)
C4-Nitro All nitro-substituted analogs Electron-withdrawing, stabilizes negative charge, enhances metabolic stability

Biological Activity

1-Ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 220.23 g/mol
  • Functional Groups : Nitro group (-NO2_2), ethyl group (-C2_2H5_5), and isopropyl group (-C3_3H7_7)

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Staphylococcus aureus0.25 μg/mL16.1
Escherichia coli0.22 μg/mL14.8

These results suggest that the compound has potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
1-Ethyl-4-nitro-pyrazole76% (at 10 µM)86% (at 10 µM)

These findings indicate that the compound may serve as a lead for developing anti-inflammatory agents, comparable to established drugs like dexamethasone .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have also been highlighted in various studies. For instance, compounds similar to 1-ethyl-4-nitro-pyrazole have demonstrated significant cytotoxic effects against cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis
A5490.95Autophagy induction
HCT1160.067Aurora-A kinase inhibition

These results underscore the potential of pyrazole derivatives as anticancer agents through mechanisms such as apoptosis and inhibition of key cancer-related pathways .

Case Studies

Several case studies have illustrated the efficacy of pyrazole compounds in biological applications:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including 1-ethyl-4-nitro-pyrazole, demonstrating significant antimicrobial activity against resistant strains of bacteria.
  • Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of pyrazole derivatives, showing that the tested compounds significantly reduced inflammation markers in vitro.
  • Anticancer Studies : A comprehensive study on various pyrazole derivatives revealed their ability to inhibit tumor growth in vivo and in vitro, with specific emphasis on their action against lung and breast cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, ethyl acetoacetate and phenylhydrazine derivatives are cyclized under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core . Nitration at the 4-position is achieved using mixed HNO₃/H₂SO₄, with temperature control (0–5°C) critical to avoid over-nitration. Ethyl and isopropyl groups are introduced via alkylation or nucleophilic substitution under reflux in aprotic solvents like DMF . Purity optimization requires column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water).

Q. How is the structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation combines:

  • 1H/13C NMR : To identify substituent environments (e.g., nitro group deshielding at δ ~150 ppm for C4; ethyl group triplet at δ ~1.2 ppm) .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol preferences) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

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